D-Altritol, 3,4:5,6-dianhydro- (9CI)
Description
D-Altritol, 3,4:5,6-dianhydro- (9CI) is a bicyclic derivative of D-altritol, characterized by the removal of two water molecules to form anhydride bridges at the 3,4- and 5,6-positions. This structural modification confers unique physicochemical and biochemical properties, distinguishing it from its parent sugar alcohol. Research has revealed its role as a substrate for bacterial ATP-binding cassette (ABC) transporters, particularly in Agrobacterium tumefaciens C58, where it is catabolized via a previously unknown pathway involving solute-binding proteins (SBPs) like A6X5Q5 . Transcriptomic studies demonstrate significant upregulation (several thousand-fold) of genes associated with D-altritol catabolism during bacterial growth on this substrate, highlighting its metabolic relevance .
Properties
CAS No. |
124379-12-0 |
|---|---|
Molecular Formula |
C6H10O4 |
Molecular Weight |
146.142 |
IUPAC Name |
1-[3-(oxiran-2-yl)oxiran-2-yl]ethane-1,2-diol |
InChI |
InChI=1S/C6H10O4/c7-1-3(8)5-6(10-5)4-2-9-4/h3-8H,1-2H2 |
InChI Key |
SLCYKOOIDIZPEF-UHFFFAOYSA-N |
SMILES |
C1C(O1)C2C(O2)C(CO)O |
Synonyms |
D-Altritol, 3,4:5,6-dianhydro- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Isosorbide and Stereoisomers
Isosorbide (1,4:3,6-dianhydro-D-glucitol) and its stereoisomers—isomannide (1,4:3,6-dianhydro-D-mannitol) and isoidide (1,4:3,6-dianhydro-L-iditol)—share the bicyclic dianhydro structure but differ in hydroxyl group configurations (Figure 1). These spatial variations influence their physical properties and applications:
Table 1: Thermal Stabilization of Dianhydro Alditols in SBP Binding Assays
| Compound | Thermal Stabilization (°C) | Reference |
|---|---|---|
| D-Altritol, 3,4:5,6-dianhydro- | 7.9 | |
| D-Galactitol | 7.7 | |
| D-Mannitol | 14.1 | |
| Volemitol | 10.9 |
1,2:5,6-Dianhydro-3,4-diacetylgalactitol (DADAG)
DADAG, a dianhydro galactitol derivative, demonstrates potent antileukemic activity with an IC50 of 24.6 mg·L⁻¹ against L1210 cells. Its mechanism involves irreversible inhibition of DNA synthesis, contrasting with D-altritol’s role in bacterial catabolism .
Non-Anhydro Alditols
D-Galactitol
D-Galactitol shares a similar catabolic pathway with D-altritol in A. tumefaciens C58, as evidenced by co-upregulation of AtuSorbD/AtuZnD operons during growth on both substrates. However, D-galactitol shows weaker thermal stabilization (7.7°C vs. 7.9°C) in SBP binding assays .
D-Mannitol and D-Arabitol
D-Mannitol and D-arabitol exhibit higher thermal stabilization (14.1°C and 11.2°C, respectively) in SBPs compared to D-altritol, suggesting stronger ligand-protein interactions.
Trianhydro Derivatives
Altritol, 1,2:3,4:5,6-trianhydro- (9CI) (CAS 128899-63-8) contains three anhydride bridges, increasing ring strain and reactivity compared to the dianhydro form.
Key Research Findings and Contradictions
- Substrate Specificity vs. Thermal Stabilization : Despite higher thermal stabilization by D-mannitol and D-arabitol, D-altritol and D-galactitol are the preferred substrates for catabolic dehydrogenases, highlighting a disconnect between ligand binding and enzymatic activity .
- Metabolic Pathway Novelty: The D-altritol catabolic pathway involves PF00106 and PF00107 Pfam families, with PF00106 dehydrogenases hypothesized to oxidize D-altritol, while PF00107 may act on alternative glycans .
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